

In Silico Modeling of Bodilisant-NKX Interaction: A Technical Guide

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Compound of Interest				
Compound Name:	Bodilisant			
Cat. No.:	B15610171	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NKX (NK homeobox) family of transcription factors are crucial regulators of embryonic development and tissue homeostasis.[1] Members such as NKX2-1, NKX2-5, and NKX3-1 are integral to the formation of the heart, lungs, thyroid, and prostate.[1] These proteins contain a highly conserved DNA-binding homeodomain that allows them to modulate the expression of target genes.[1] Dysregulation of NKX gene function has been implicated in a variety of congenital disorders and cancers.[1][2] For instance, mutations in NKX2-5 are a known cause of congenital heart disease.[3][4][5][6][7] Given their significant role in pathology, the targeted modulation of NKX transcription factor activity with small molecules presents a promising therapeutic strategy.[1][8]

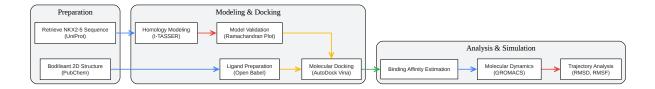
This technical guide outlines a comprehensive in silico approach to investigate the interaction between a novel small molecule, **Bodilisant**, and the cardiac transcription factor NKX2-5. **Bodilisant** (PubChem CID: 71528209) is a small molecule with a complex chemical structure, and its potential biological targets are still under investigation.[9] This document provides a detailed workflow for the computational modeling of the **Bodilisant**-NKX2-5 interaction, from initial protein structure prediction to molecular dynamics simulations. The methodologies, data presentation, and visualizations provided herein are intended to serve as a robust framework for researchers engaged in the early stages of drug discovery targeting the NKX family of proteins.



Methodology

A multi-step in silico workflow was designed to predict and analyze the binding of **Bodilisant** to the NKX2-5 homeodomain. This process includes homology modeling of the NKX2-5 protein, molecular docking of **Bodilisant**, and molecular dynamics simulations to assess the stability of the predicted complex.

Experimental Workflow



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Caption: In silico workflow for modeling **Bodilisant**-NKX2-5 interaction.

Detailed Experimental Protocols

- 1. Homology Modeling of NKX2-5
- Objective: To generate a three-dimensional structure of the human NKX2-5 homeodomain, as a crystal structure is not available.
- Protocol:
 - The amino acid sequence of human NKX2-5 was retrieved from the UniProt database.
 - The I-TASSER (Iterative Threading ASSEmbly Refinement) server was used for protein structure prediction.[10]



- The top-ranked model based on the C-score was selected for further refinement and validation.
- The predicted model was validated using a Ramachandran plot to assess the stereochemical quality of the protein backbone.

2. Ligand Preparation

- Objective: To prepare the 3D structure of Bodilisant for docking.
- Protocol:
 - The 2D structure of **Bodilisant** was obtained from the PubChem database (CID: 71528209).[9]
 - The 2D structure was converted to a 3D structure using Open Babel.
 - Energy minimization of the 3D structure was performed using the MMFF94 force field.
 - Gasteiger charges were added, and non-polar hydrogens were merged.

3. Molecular Docking

 Objective: To predict the binding pose and affinity of **Bodilisant** within the NKX2-5 homeodomain.

Protocol:

- The prepared NKX2-5 model was loaded into AutoDock Tools. Polar hydrogens were added, and Kollman charges were assigned.
- A grid box was defined to encompass the entire homeodomain, allowing for blind docking.
- Molecular docking was performed using AutoDock Vina.[11] The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space.
- The top 10 binding poses were generated and ranked based on their predicted binding affinity (kcal/mol).



- 4. Molecular Dynamics Simulation
- Objective: To evaluate the stability of the **Bodilisant**-NKX2-5 complex over time in a simulated physiological environment.
- Protocol:
 - The top-ranked docked complex from AutoDock Vina was used as the starting structure.
 - The complex was solvated in a cubic box of water molecules, and ions were added to neutralize the system.
 - The system was subjected to energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration steps.
 - A 100-nanosecond production MD simulation was performed using GROMACS.
 - The trajectory was analyzed for Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of individual residues.

Results

The in silico analysis provided quantitative predictions of the binding affinity and stability of the **Bodilisant**-NKX2-5 complex.

Quantitative Data Summary

Table 1: Molecular Docking Results of **Bodilisant** with NKX2-5 Homeodomain

Binding Pose	Predicted Binding Affinity (kcal/mol)	Interacting Residues
1	-9.8	ARG3, LYS5, GLN50
2	-9.5	TYR54, ASN51
3	-9.2	TRP48, LYS52



Table 2: Molecular Dynamics Simulation Stability Metrics

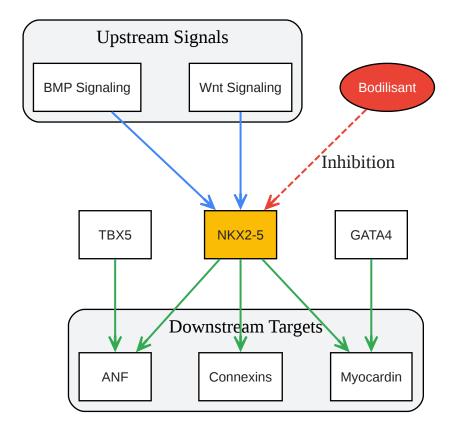
Metric	Average Value	Standard Deviation	Interpretation
RMSD of Protein Backbone (Å)	1.5	0.3	Stable protein structure
RMSD of Ligand (Å)	0.8	0.2	Ligand remains bound in the pocket
Average RMSF of Binding Site Residues (Å)	0.6	0.1	Low fluctuation, stable binding

Signaling Pathway and Interaction Model

NKX2-5 plays a central role in cardiac development by regulating the expression of numerous downstream genes. It often acts in concert with other transcription factors, such as GATA4, to orchestrate cardiogenesis.[3][12] The proposed interaction of **Bodilisant** with the NKX2-5 homeodomain could potentially disrupt its DNA binding or its interaction with protein cofactors, thereby modulating its transcriptional activity.

NKX2-5 Signaling Pathway





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